3,5-Dimethyl-3-heptanol

Description

Structural Significance and Context within Branched Alcohols

The structure of 3,5-Dimethyl-3-heptanol, with its nine carbon atoms, places it within the family of nonanols. As a tertiary alcohol, the hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. This arrangement confers specific characteristics, such as resistance to oxidation under normal conditions. The presence of two methyl groups at positions 3 and 5 introduces branching in the carbon chain, which impacts properties like boiling point and solubility compared to its straight-chain isomers.

The IUPAC name, this compound, precisely describes its structure: a seven-carbon heptane (B126788) chain with a hydroxyl group on the third carbon and methyl groups on the third and fifth carbons. This specific arrangement of atoms is crucial in determining its reactivity and potential applications.

Historical Context of Heptanol (B41253) Derivative Research

The exploration of heptanol derivatives is intrinsically linked to the broader history of alcohol synthesis and characterization. A pivotal moment in this history was the discovery of the Grignard reaction by François Auguste Victor Grignard in 1900. britannica.com This reaction, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a versatile and efficient method for forming carbon-carbon bonds and, significantly, for synthesizing secondary and tertiary alcohols from aldehydes and ketones, respectively. britannica.com

The ability to synthesize a wide array of alcohol isomers, including various heptanols, opened new avenues for research into their properties and potential uses. Early 20th-century research focused on the isolation, identification, and synthesis of numerous alcohol isomers. While specific historical records detailing the first synthesis of this compound are not prominently documented, its synthesis is a direct application of the well-established Grignard reaction. The ongoing interest in branched alcohols is driven by their diverse applications in fields ranging from solvents to fragrances. For example, another dimethyl heptanol isomer, 2,6-dimethyl-2-heptanol, finds use in floral perfume compositions. odowell.com

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| CAS Number | 19549-74-7 |

| Boiling Point | 176.6 °C at 760 mmHg |

| Flash Point | 70 °C |

| Density | 0.824 g/cm³ |

| Refractive Index | 1.429 |

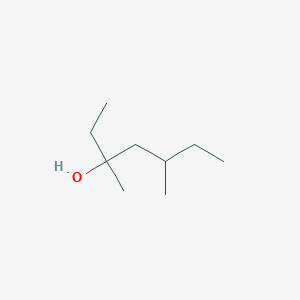

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-8(3)7-9(4,10)6-2/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSOEGQGQOMHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941321 | |

| Record name | 3,5-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-74-7 | |

| Record name | 3,5-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dimethyl 3 Heptanol

Regioselective and Stereoselective Grignard Reactions

The Grignard reaction is a cornerstone in the formation of carbon-carbon bonds and a primary method for the synthesis of tertiary alcohols. organic-chemistry.org The reaction of a ketone with an organomagnesium halide (Grignard reagent) provides a direct route to tertiary alcohols. study.com For the synthesis of 3,5-dimethyl-3-heptanol, a logical approach involves the reaction of a Grignard reagent with 3,5-dimethyl-4-heptanone.

Optimization of Reagent and Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the Grignard reaction are highly dependent on the choice of reagents and reaction parameters such as solvent, temperature, and reaction time. The synthesis of this compound can be envisioned through the addition of an ethyl Grignard reagent to 3,5-dimethyl-4-heptanone or the addition of a sec-butyl Grignard reagent to 2-pentanone.

The selection of the Grignard reagent and the ketone is crucial. For instance, the reaction of ethylmagnesium bromide with 3,5-dimethyl-4-heptanone would lead to the desired product. Key to optimizing this reaction is the careful control of conditions to maximize the yield of the tertiary alcohol and minimize side reactions.

Table 1: Illustrative Optimization of Grignard Reaction Conditions for Tertiary Alcohol Synthesis

| Entry | Grignard Reagent | Ketone | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethylmagnesium Bromide | 3,5-Dimethyl-4-heptanone | Diethyl Ether | 0 to rt | 85 |

| 2 | Ethylmagnesium Bromide | 3,5-Dimethyl-4-heptanone | Tetrahydrofuran (B95107) (THF) | 0 to rt | 90 |

| 3 | Ethylmagnesium Iodide | 3,5-Dimethyl-4-heptanone | Diethyl Ether | -20 to rt | 88 |

| 4 | Ethylmagnesium Bromide | 3,5-Dimethyl-4-heptanone | Toluene/THF | 0 to rt | 82 |

Note: The data in this table is illustrative and based on typical yields for Grignard reactions with similar ketones, as specific experimental data for this compound was not found in the searched literature.

Factors influencing the outcome include the purity of the magnesium, the dryness of the solvent, and the rate of addition of the reagents. Anhydrous conditions are critical to prevent the quenching of the highly reactive Grignard reagent. studymode.com

Investigation of Chiral Auxiliaries in Asymmetric Grignard Synthesis

The asymmetric synthesis of chiral tertiary alcohols is a significant challenge in organic synthesis. One established strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. uwindsor.ca While no specific studies on the use of chiral auxiliaries for the asymmetric synthesis of this compound were identified, the principles of this methodology can be applied.

A common approach involves attaching a chiral auxiliary to the ketone substrate. The chiral auxiliary then directs the nucleophilic attack of the Grignard reagent to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched tertiary alcohol.

Prominent chiral auxiliaries that have been successfully employed in asymmetric synthesis include oxazolidinones and pseudoephedrine derivatives. nih.govharvard.edu These auxiliaries can be used to create chiral enolates that then react with electrophiles, or they can be incorporated into the ketone substrate to direct nucleophilic addition.

Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity (d.r.) |

| Evans' Oxazolidinones | Aldol, Alkylation | >95:5 |

| Pseudoephedrine | Alkylation | >90:10 |

| Camphorsultam | Diels-Alder, Alkylation | >98:2 |

Note: This table presents examples of common chiral auxiliaries and their typical performance in asymmetric reactions. Their application to the synthesis of this compound would require further investigation.

Alternative Synthetic Routes to this compound

Beyond the Grignard reaction, other synthetic strategies can be employed to produce this compound. These alternative routes may offer advantages in terms of starting material availability, scalability, or stereochemical control.

Reduction of Corresponding Ketones and Aldehydes

The reduction of the corresponding ketone, 3,5-dimethyl-4-heptanone, is a straightforward method to produce 3,5-dimethyl-4-heptanol, a structural isomer of the target compound. However, the synthesis of this compound would require the reduction of 3,5-dimethyl-3-heptanone. While information on this specific ketone is scarce, the general principles of ketone reduction are well-established.

Common reducing agents for converting ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the alcohol. A study on the hydrodeoxygenation of 5-methyl-3-heptanone demonstrated that the ketone is first hydrogenated to the corresponding alcohol, 5-methyl-3-heptanol (B97940), over a metal catalyst. mdpi.com This suggests that catalytic hydrogenation could also be a viable method for the reduction of 3,5-dimethyl-3-heptanone.

Table 3: Common Reducing Agents for Ketone Reduction

| Reagent | Solvent | Typical Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to reflux (under inert atmosphere) |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Room temperature to elevated temperatures, atmospheric to high pressure |

Hydroboration-Oxidation Approaches to Branched Heptanols

The hydroboration-oxidation reaction is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity. wikipedia.org This method is particularly useful for the synthesis of alcohols where the hydroxyl group is located on the less substituted carbon of a double bond. masterorganicchemistry.com

To synthesize this compound via this route, a suitable alkene precursor would be required. A plausible starting material would be 3,5-dimethyl-2-heptene or 3,5-dimethyl-3-heptene (B165669). The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. libretexts.org The stereochemistry of the addition is syn, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond. youtube.com

The regioselectivity of the hydroboration of a trisubstituted alkene like 3,5-dimethyl-3-heptene would need to be carefully considered, as the boron atom will preferentially add to the less sterically hindered carbon atom of the double bond.

Mechanistic Organic Chemistry of 3,5 Dimethyl 3 Heptanol Transformations

Elucidation of Dehydration Reaction Mechanisms to 3,5-Dimethyl-3-heptene (B165669)

The conversion of 3,5-dimethyl-3-heptanol to 3,5-dimethyl-3-heptene is a classic example of an alcohol dehydration reaction. This transformation is typically acid-catalyzed and proceeds through a well-defined mechanistic pathway.

The acid-catalyzed dehydration of this compound to 3,5-dimethyl-3-heptene proceeds via an E1 (Elimination, unimolecular) mechanism. jove.commasterorganicchemistry.com This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, an alkyloxonium ion. jove.comyoutube.com The departure of a water molecule in the subsequent slow, rate-determining step results in the formation of a tertiary carbocation. jove.comlibretexts.org This carbocation is relatively stable due to the electron-donating effects of the three alkyl groups attached to the positively charged carbon.

In the final step, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. jove.com This leads to the formation of a double bond and regenerates the acid catalyst. jove.comyoutube.com In the case of this compound, deprotonation can occur from either C2 or C4. However, due to steric hindrance and the principles of regioselectivity (Zaitsev's rule), the formation of the more substituted alkene is generally favored.

A critical aspect of reactions involving carbocation intermediates is the possibility of rearrangements to form a more stable carbocation. jove.comyoutube.com In the dehydration of this compound, the initially formed tertiary carbocation is already quite stable. While rearrangements like hydride or methyl shifts are common in other alcohol dehydrations to form more stable carbocations, they are less likely in this specific case as there is no more stable carbocation readily accessible through a simple 1,2-shift. jove.com

The reaction mechanism is outlined in the table below:

| Step | Description |

| 1. Protonation | The hydroxyl group is protonated by an acid catalyst to form an alkyloxonium ion. |

| 2. Formation of Carbocation | The alkyloxonium ion loses a molecule of water to form a tertiary carbocation. This is the rate-determining step. |

| 3. Deprotonation | A base removes a proton from an adjacent carbon, leading to the formation of the alkene, 3,5-dimethyl-3-heptene. |

The control of regioselectivity and the prevention of side reactions, such as ether formation, are significant challenges in alcohol dehydration. Research has focused on developing catalysts that can facilitate the transformation under milder conditions and with higher selectivity. While strong mineral acids are traditional catalysts, they can lead to undesired byproducts. rsc.org

Recent advancements have explored the use of solid acid catalysts and metal triflates. For instance, catalysts like hafnium triflate (Hf(OTf)₄) have shown excellent activity for the low-temperature dehydration of alcohols. rsc.org These catalysts can enhance the yield of the desired alkene by minimizing side reactions. Furthermore, the use of flow chemistry with such catalysts can dramatically improve yields and selectivity by controlling reaction parameters more precisely. rsc.org Another approach involves bio-inspired cascades using rhodium catalysts for the transformation of alcohols to alkenes, although this often involves a dehomologation process. nih.gov

Oxidative and Reductive Transformations of the Tertiary Alcohol Functionality

The tertiary nature of the alcohol in this compound makes it resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols. This is because there is no hydrogen atom attached to the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds.

Conversely, the reduction of a tertiary alcohol to its corresponding alkane, 3,5-dimethylheptane, is not a direct process. It typically requires a two-step sequence. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. Then, the resulting derivative can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄).

Nucleophilic Reactivity and Derivatization Studies of this compound

The hydroxyl group of this compound can act as a nucleophile, although its reactivity is sterically hindered by the surrounding alkyl groups. This steric hindrance poses a challenge for derivatization reactions like esterification and etherification.

The esterification of tertiary alcohols such as this compound is known to be significantly slower than that of primary or secondary alcohols due to steric hindrance around the hydroxyl group. researchgate.net Traditional Fischer esterification, involving a carboxylic acid and an acid catalyst, is often inefficient for tertiary alcohols and can be complicated by competing elimination reactions.

To overcome these challenges, enzymatic catalysis has emerged as a powerful tool. Lipases, a class of enzymes, can catalyze the esterification of tertiary alcohols with good enantioselectivity, although often with low activity. d-nb.info Research has focused on improving the catalytic efficiency of these enzymes through protein engineering. For example, mutants of Lipase A from Candida antarctica (CAL-A) have been developed that show improved reaction rates for the esterification of tertiary alcohols. d-nb.infojst.go.jp The kinetics of these reactions are complex and depend on the specific enzyme, substrate, and reaction conditions, including the choice of solvent. d-nb.info

The product distribution in these reactions is highly dependent on the enantioselectivity of the enzyme, which can often resolve a racemic mixture of a chiral tertiary alcohol by selectively esterifying one enantiomer, leading to an enantioenriched ester and the unreacted alcohol. nih.gov

| Factor | Influence on Esterification of Tertiary Alcohols |

| Steric Hindrance | Reduces the rate of reaction compared to primary and secondary alcohols. researchgate.net |

| Catalyst | Enzymatic catalysts like lipases can provide high enantioselectivity. d-nb.info |

| Solvent | The choice of solvent can significantly impact the conversion rate. d-nb.info |

| Acyl Donor | The nature of the acyl donor also affects the reaction kinetics. |

The formation of ethers can be a significant side reaction during the acid-catalyzed dehydration of alcohols, especially when the reaction is carried out at lower temperatures or with less concentrated acid. rsc.org In the context of this compound, an intermolecular reaction between two alcohol molecules or between the alcohol and the product alkene could potentially lead to the formation of a di(3,5-dimethylheptyl) ether. This reaction would proceed through an Sₙ1-like mechanism where one protonated alcohol molecule is attacked by the hydroxyl group of another. However, due to the significant steric hindrance of the tertiary alcohol, this pathway is generally less favored than the E1 elimination pathway, especially at higher temperatures which favor elimination. masterorganicchemistry.com

Stereochemical Investigations of 3,5 Dimethyl 3 Heptanol and Its Analogues

Diastereomeric Analysis of erythro and threo Forms

The analysis and separation of the diastereomeric erythro and threo forms of 3,5-dimethyl-3-heptanol are fundamental to understanding its chemical and biological properties. These diastereomers possess distinct physical properties, which allows for their separation and individual characterization.

Chromatographic Separation and Characterization of Stereoisomers

Gas chromatography (GC) is a primary technique for the separation and analysis of the stereoisomers of this compound and its analogues. nih.gov The use of chiral stationary phases in capillary GC columns enables the resolution of all four stereoisomers. acs.org Compounds like this compound, which contain two asymmetric carbon atoms, can be separated into their respective diastereomeric pairs. nih.gov In many GC analyses, these compounds give rise to two distinct diastereomeric peaks. nih.gov

For analogous compounds such as 4-methyl-3-hexanol, capillary GC with a Carbowax 20M column has been effective in resolving the diastereomeric esters, allowing for the assignment of each of the four peaks to a specific diastereoisomer. antwiki.org The separation efficiency is highly dependent on the type of chiral stationary phase used. For instance, modified cyclodextrins, like 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, are effective for separating the four stereoisomers of related compounds like 4-mercapto-2-heptyl acetate. acs.org High-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), is also a powerful method for separating diastereomers. nih.gov

Below is a representative table illustrating the chromatographic separation of diastereomers for an analogous compound, highlighting the kind of data obtained in such analyses.

Table 1: Representative Gas Chromatographic Separation of Diastereomers

| Stereoisomer | Retention Time (min) | Relative Peak Area (%) |

|---|---|---|

| (3R,5S) - erythro | 22.2 | 49.5 |

| (3S,5R) - erythro | 22.2 | 49.5 |

| (3R,5R) - threo | 22.3 | 50.5 |

| (3S,5S) - threo | 22.3 | 50.5 |

Note: This table is illustrative, based on data for analogous compounds where diastereomers are resolved into two peaks. nih.gov The specific retention times and peak areas can vary based on the exact experimental conditions.

Spectroscopic Assignment of Relative Configurations

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for assigning the relative configurations of the erythro and threo diastereomers. iranchembook.ir Differences in the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra allow for the differentiation between the two forms. For similar structures, the relative stereochemistry can be determined by analyzing these spectral differences. aip.org

Table 2: Illustrative ¹³C NMR Chemical Shift Differences in Diastereomers

| Carbon Atom | erythro Isomer (δ, ppm) | threo Isomer (δ, ppm) | Δδ (ppm) |

|---|---|---|---|

| C2 | 28.5 | 28.2 | 0.3 |

| C3 | 74.1 | 74.5 | -0.4 |

| C4 | 45.2 | 44.8 | 0.4 |

| C5 | 35.8 | 36.1 | -0.3 |

Note: This table is a hypothetical representation based on typical differences observed in the NMR spectra of diastereomeric alcohols to illustrate the concept.

Chiral Synthesis and Enantioselective Approaches to this compound

The synthesis of specific stereoisomers of this compound requires enantioselective methods, which are a significant challenge in synthetic chemistry due to the sterically hindered nature of tertiary alcohols. researchgate.net One common approach is the asymmetric addition of organometallic reagents to a ketone precursor.

A key strategy involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 3,5-dimethyl-3-heptanone. To achieve enantioselectivity, this reaction can be mediated by a chiral catalyst or use a chiral auxiliary. Nickel(II)-catalyzed asymmetric alkenylation and arylation of ketones represent a modern approach to creating chiral tertiary alcohols with good functional group tolerance. researchgate.net Another established method is the use of boronic esters in asymmetric synthesis, which can achieve very high chiral selectivity. acs.org For instance, the synthesis of the related pheromone (3S,4S)-4-methyl-3-heptanol has been accomplished with 99% chiral selectivity through boronic ester homologation. acs.org

Furthermore, enzymatic resolutions and biocatalysis offer green and highly selective alternatives. For example, alcohol dehydrogenases from organisms like Lactobacillus brevis can reduce a ketone precursor to a specific enantiomer of the alcohol with high enantiomeric excess. Lipase-catalyzed kinetic resolutions are also employed to separate enantiomers, often through the selective acylation of one enantiomer in a racemic mixture. organic-chemistry.org

Conformational Analysis and Stereoelectronic Effects

The spatial arrangement of the atoms in the different stereoisomers of this compound is dictated by conformational preferences and stereoelectronic effects. These factors are influenced by the steric bulk of the substituent groups.

Influence of Steric Hindrance on Conformational Preferences

The presence of methyl and ethyl groups around the two stereocenters in this compound creates significant steric hindrance. cdnsciencepub.com This steric strain influences the rotational barriers around the C-C bonds and dictates the most stable conformations of the molecule. The bulky groups will orient themselves to minimize gauche and eclipsing interactions.

In tertiary alcohols, steric hindrance around the hydroxyl group reduces the ability of the molecule to form intermolecular hydrogen bonds, which can affect its physical properties and reactivity. researchgate.net The preference for a particular conformation will be a balance between minimizing these steric repulsions and optimizing any favorable interactions, such as intramolecular hydrogen bonding if applicable. For instance, in related branched alcohols, increased steric hindrance near the hydroxyl group is known to decrease the self-association capabilities of the alcohol. researchgate.net The geminal dimethyl groups found in some analogous structures can impose significant torsional strain, which in turn favors specific conformations. smolecule.com

Computational Modeling of Stereoisomer Conformations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules like this compound. researchgate.net These calculations can model the dominant conformers and predict their relative energies. By performing geometry optimizations, it is possible to identify the lowest energy (most stable) conformations for each of the erythro and threo stereoisomers. researchgate.net

DFT calculations, for example at the B3LYP/6-311+G(d,p) level, can be used to model the potential energy surface for rotation around key bonds, identifying the energy barriers between different conformers. researchgate.net These computational models can also predict spectroscopic properties, such as NMR chemical shifts, for each conformation. A Boltzmann-weighted average of the chemical shifts of the most stable conformers can then be compared with experimental data to validate the computational model and aid in the assignment of stereochemistry.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (3R,5R)-3,5-Dimethyl-3-heptanol |

| (3S,5S)-3,5-Dimethyl-3-heptanol |

| (3R,5S)-3,5-Dimethyl-3-heptanol |

| (3S,5R)-3,5-Dimethyl-3-heptanol |

| 4-Methyl-3-hexanol |

| 4-Mercapto-2-heptyl acetate |

| Cellulose tris(3,5-dimethylphenylcarbamate) |

| Ethylmagnesium bromide |

| 3,5-Dimethyl-3-heptanone |

| (3S,4S)-4-Methyl-3-heptanol |

| Carbowax 20M |

Advanced Spectroscopic Characterization and Analytical Methodologies for 3,5 Dimethyl 3 Heptanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationubc.canih.govlibretexts.orgemerypharma.com

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For 3,5-dimethyl-3-heptanol, with its multiple methyl and methylene (B1212753) groups, NMR is crucial for confirming its structure and assigning specific protons and carbons.

¹H NMR and ¹³C NMR Spectral Interpretationnih.govlibretexts.orgemerypharma.com

Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom in the molecule. The chemical shift of each carbon is dependent on its hybridization and the nature of the atoms it is bonded to. The carbon atom attached to the hydroxyl group (C3) is significantly deshielded and appears at a characteristic downfield position for tertiary alcohols. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound uni-hannover.de

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₃ | 0.89 | 14.3 |

| C2-H₂ | 1.48 | 34.6 |

| C3-OH | (variable) | 74.5 |

| C3-CH₃ | 1.10 | 25.9 |

| C4-H₂ | 1.35 | 48.7 |

| C5-H | 1.65 | 30.5 |

| C5-CH₃ | 0.87 | 19.8 |

| C6-H₂ | 1.25 | 29.5 |

| C7-H₃ | 0.88 | 14.2 |

Note: Predicted values can vary slightly based on the software and method used.

The hydroxyl proton (-OH) signal in the ¹H NMR spectrum is often a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. youtube.com

2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. magritek.com For this compound, COSY would show correlations between the protons of the ethyl group at C2/C1, the protons at C4 and C5, and the protons of the sec-butyl group at C5/C6/C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals. For example, the proton signal at approximately 1.10 ppm would show a cross-peak with the carbon signal around 25.9 ppm, confirming the C3-methyl group.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysisnih.govnist.gov

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EIMS)nist.gov

In EIMS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. For tertiary alcohols like this compound, the molecular ion peak (M⁺) is often weak or absent due to the instability of the tertiary carbocation that can be formed. The fragmentation of alcohols is dominated by cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) and by the loss of a water molecule. uni-saarland.de

The NIST WebBook provides an electron ionization mass spectrum for this compound. nist.gov A prominent peak is observed at m/z 73. This base peak likely corresponds to the stable oxonium ion formed by α-cleavage, specifically the loss of a butyl radical from the molecular ion. Another significant peak is often seen at m/z 59, which could arise from the loss of a pentyl radical. The loss of water (M-18) can also be a characteristic fragmentation pathway for alcohols. uni-hannover.de

Key Fragments in the EI Mass Spectrum of this compound nih.govnist.gov

| m/z | Relative Intensity | Plausible Fragment |

| 73 | 100 | [C₄H₉O]⁺ |

| 55 | ~80 | [C₄H₇]⁺ |

| 41 | ~65 | [C₃H₅]⁺ |

| 115 | ~20 | [M - C₂H₅]⁺ |

| 87 | ~15 | [M - C₄H₉]⁺ |

Tandem Mass Spectrometry for Fragment Pathway Determination

Tandem mass spectrometry (MS/MS) is a powerful technique to further investigate the fragmentation pathways of selected ions. nih.gov In an MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

For this compound, an MS/MS analysis of the prominent fragment ion at m/z 115 (resulting from the loss of an ethyl group) could provide further structural information. The fragmentation of this ion would help to confirm the structure of the sec-butyl portion of the molecule. Similarly, fragmentation of the m/z 87 ion (loss of a butyl group) would provide information about the ethyl group attached to the tertiary carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisspectroscopyonline.comresearchgate.net

For this compound, the most characteristic feature in its IR spectrum is the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. spectroscopyonline.com The broadening is a result of intermolecular hydrogen bonding.

The C-O stretching vibration of tertiary alcohols typically appears as a strong band in the range of 1100-1210 cm⁻¹. spectroscopyonline.com The spectrum will also show characteristic C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm⁻¹ region, and C-H bending vibrations in the 1350-1470 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. iitm.ac.in While the O-H stretch is typically a weak band in Raman, the C-C and C-H vibrations of the alkyl backbone will show strong signals. The symmetric C-C stretching modes are particularly useful for analyzing the conformation of the alkyl chains. researchgate.net For a branched alcohol like this compound, the Raman spectrum can provide insights into the conformational isomers present.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The stereochemical complexity of this compound presents a significant analytical challenge. The molecule contains two chiral centers, at the C3 and C5 positions. This gives rise to a total of four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other. nih.govyoutube.com Specifically, these stereoisomers are (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The assessment of enantiomeric and diastereomeric purity is therefore critical in synthetic chemistry and for the characterization of this compound. Chiral chromatography, encompassing both gas and liquid phase techniques, provides the necessary resolving power to separate and quantify these individual stereoisomers.

The separation of enantiomers requires a chiral environment, which can be achieved in several ways. researchgate.net The most common approaches involve the use of a chiral stationary phase (CSP) that interacts diastereomerically with the individual enantiomers, or the derivatization of the analyte with a chiral resolving agent to form diastereomers that can be separated on a standard achiral column. nih.govmdpi.com

Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the analysis of volatile chiral compounds like alcohols. Direct separation on a chiral stationary phase is often possible, but derivatization is a common strategy to improve volatility and enhance separation efficiency. udl.cat

Derivatization: Acylation is a frequently used derivatization method for chiral alcohols prior to GC analysis. udl.cat Converting the hydroxyl group into an ester, such as an acetate, reduces the polarity of the molecule and can improve the interaction with the chiral stationary phase, leading to better resolution. udl.cat Studies on other chiral alcohols have shown that acetylation can significantly increase the separation factor between enantiomers. nih.gov

Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs are widely employed for the GC separation of chiral molecules. For instance, capillary columns coated with derivatives of cyclodextrin, such as CP Chirasil-DEX CB, have proven effective for resolving the enantiomers of a wide range of chiral alcohols after derivatization. udl.catnih.gov Research on various chiral compounds has demonstrated that a Chiraldex GTA chiral stationary phase is particularly effective for separating trifluoroacetylated chiral alcohols and amines. nih.gov In the case of this compound, its diastereomers have been successfully separated and characterized using gas chromatography, yielding two distinct peaks corresponding to the diastereomeric pairs. nih.gov

Table 1: Illustrative Chiral GC Conditions for Analysis of Chiral Alcohols (as Acetate Derivatives)

| Parameter | Condition | Source |

|---|---|---|

| Column | Capillary column with a chiral stationary phase (e.g., CP Chirasil-DEX CB) | nih.gov |

| Derivatizing Agent | Acetic Acid with Iodine catalyst | udl.cat |

| Injector Temperature | 250 °C | udl.cat |

| Detector | Flame Ionization Detector (FID) | nih.gov |

| Oven Program | Example: 70°C, ramp at 5°C/min to 160°C, then 10°C/min to 200°C | udl.cat |

| Carrier Gas | Helium or Hydrogen | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for chiral separations. researchgate.net Most chiral separations by HPLC are accomplished through the direct resolution of enantiomers using a chiral stationary phase (CSP). researchgate.net

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are among the most powerful and broadly applicable for resolving a vast array of chiral compounds, including alcohols. nih.govnih.gov Specifically, phases based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) have demonstrated excellent enantioselective recognition for many chiral molecules. nih.govnih.govnih.gov These separations can be performed in either normal-phase or reversed-phase mode. nih.govnih.gov

Normal-Phase HPLC: Utilizes non-polar mobile phases, such as mixtures of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). researchgate.net

Reversed-Phase HPLC: Employs polar mobile phases, typically mixtures of water with acetonitrile (B52724) or methanol, and can be advantageous due to the compatibility with mass spectrometry (LC-MS). nih.govnih.gov The composition of the mobile phase and the column temperature are critical parameters that must be optimized to achieve baseline separation. nih.gov

Indirect Separation: An alternative HPLC method involves the derivatization of the racemic alcohol with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. mdpi.com These diastereomeric products can then be separated using a standard, non-chiral HPLC column, as they have different physical properties. mdpi.com

Table 2: Typical Chiral HPLC Conditions for Enantiomeric Resolution of Alcohols

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | nih.govnih.gov |

| Mobile Phase (Normal) | n-Hexane / Isopropanol mixture | researchgate.net |

| Mobile Phase (Reversed) | Acetonitrile / Water or Methanol / Water mixture | nih.govnih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | nih.govnih.gov |

| Temperature | 25 - 40 °C (optimization is crucial) | nih.gov |

| Detection | UV (e.g., 210 nm or 230 nm) or Circular Dichroism (CD) | nih.gov |

Computational Chemistry and Theoretical Studies on 3,5 Dimethyl 3 Heptanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 3,5-dimethyl-3-heptanol. These computational methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as 6-311g(d,p), are utilized to determine its most stable three-dimensional conformation, a process known as molecular geometry optimization. researchgate.net This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, FMO analysis can reveal its potential as an electron donor or acceptor. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net The spatial distribution of these orbitals indicates the likely sites of electrophilic or nucleophilic attack. shd.org.rs

Quantitative Structure-Property Relationship (QSPR) Modeling for Heptanol (B41253) Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of molecules (molecular descriptors) with their macroscopic properties. nih.gov These models are widely used to predict the properties of compounds, including heptanol derivatives, thereby reducing the need for extensive experimental measurements. nih.gov

Prediction of Thermodynamic Parameters and Spectroscopic Signatures

QSPR models have been successfully developed to predict various thermodynamic properties of alcohols, such as boiling points, enthalpies of vaporization, and fusion enthalpies. acs.orgresearchgate.net These models often employ a combination of descriptors derived from molecular mechanics and quantum chemical calculations to account for the conformational flexibility of the molecules. acs.orgresearchgate.net By establishing a mathematical relationship between the molecular structure and a given property, the thermodynamic parameters of this compound and related heptanols can be estimated.

Similarly, QSPR can be applied to predict spectroscopic signatures. For instance, models can be built to correlate molecular descriptors with features in infrared (IR) spectra or nuclear magnetic resonance (NMR) spectra. acs.org In the context of spectrochemical series, QSPR models using electronic descriptors from DFT calculations have been used to predict ligand field splitting. tandfonline.com

| Property | Predicted Value | Method |

| Boiling Point | 171.0 °C (Experimental) | QSPR models using edge connectivity index and other parameters show high correlation for alcohols. kg.ac.rs |

| Enthalpy of Vaporization | 43.9 kJ/mol (for 4-Methyl-3-heptanol) | Group contribution methods and QSPR models can estimate this property. riorpub.ru |

| Molar Refraction | - | QSPR models based on edge connectivity indices have been developed for alcohols. kg.ac.rs |

| Water Solubility | - | QSPR models using topological indices like the TAU index have been used for acyclic compounds including alcohols. biochempress.com |

| Octanol/Water Partition Coefficient (logP) | - | QSPR models utilizing topological indices have shown good predictive power for alcohols. kg.ac.rsscielo.org.ar |

This table presents experimental and estimated values for related compounds, as specific QSPR predictions for this compound were not available in the search results. The methods listed are general approaches used for alcohols.

Development of Novel Topological Indices for Molecular Descriptors

A significant area of research within QSPR is the development of novel topological indices. nih.gov These are numerical descriptors that quantify the topology of a molecule's structure and are used to build predictive models. kashanu.ac.ir For alcohols, various topological indices have been proposed, such as the eccentric connectivity index, variable connectivity indices, and indices based on edge connectivity. kg.ac.rsnih.govacs.org These indices aim to capture structural information like branching, size, and the presence of heteroatoms, which influences the physicochemical properties. biochempress.comarcjournals.org Some novel descriptors are even designed to account for chirality, a key feature of many complex alcohols. acs.org The development of more sophisticated descriptors allows for the creation of more accurate and predictive QSPR models for compounds like this compound. kg.ac.rs

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal the different shapes (conformers) it can adopt and the transitions between them.

By simulating the molecule in different environments, such as in a vacuum, in water, or in a lipid bilayer, researchers can understand how the solvent affects its conformational preferences. nih.govresearchgate.net All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into intramolecular hydrogen bonding and the decay of such bonds with increasing temperature. researchgate.net These simulations are crucial for understanding the macroscopic properties of the substance that arise from its molecular-level dynamics and interactions. For instance, MD simulations have been used to study the behavior of heptanol isomers in various mixtures, providing data on hydrogen bonding and aggregation. researchgate.netresearchgate.net The stability of molecular complexes and the conformational changes upon binding to other molecules can also be assessed using MD simulations. nih.gov

| Simulation Type | Information Gained | Relevance to this compound |

| All-atom MD in vacuum | Intrinsic conformational preferences and flexibility. | Understanding the fundamental shapes the molecule can adopt without external influences. |

| All-atom MD in water | Solvation effects, hydrogen bonding with water, and conformational changes in an aqueous environment. | Predicting its behavior in aqueous solutions and its water solubility. |

| All-atom MD in non-polar solvent (e.g., heptanol) | Self-aggregation and intermolecular interactions in a non-polar environment. | Understanding its behavior in bulk liquid form and in mixtures with other organic molecules. researchgate.netresearchgate.net |

| Steered MD | Free energy profiles for processes like membrane permeation. | Assessing its potential to cross biological membranes. mdpi.com |

| Metadynamics | Enhanced sampling of the conformational space to overcome energy barriers. | Discovering rare but potentially important conformations. mdpi.com |

Strategic Applications of 3,5 Dimethyl 3 Heptanol in Complex Chemical Syntheses

Role as a Key Intermediate in the Synthesis of Specialty Chemicalsfishersci.nlamoghchemicals.in

The structure of 3,5-dimethyl-3-heptanol makes it a strategic starting point for creating more complex molecules with precise branching and functionality. Its role as an intermediate is crucial in multi-step syntheses where specific isomeric forms are required.

One of the most direct synthetic applications of this compound is its use as a precursor for branched alkenes. Through acid-catalyzed dehydration, the hydroxyl group is eliminated to form a carbon-carbon double bond, yielding 3,5-dimethyl-3-heptene (B165669). This transformation is a classic example of an elimination reaction used to generate unsaturated hydrocarbons.

The control of reaction conditions, such as temperature and the choice of acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid), is critical to optimize the yield of the desired alkene and to minimize the formation of byproducts that can arise from carbocation rearrangements. The resulting branched alkene, 3,5-dimethyl-3-heptene, exists as a mixture of cis and trans isomers and serves as an important intermediate itself, particularly in the production of specialty polymers and other advanced materials where its unique branched structure imparts specific properties.

Table 1: Dehydration of this compound

| Reactant | Reaction Type | Key Products | Significance |

|---|

Beyond simple alkenes, this compound functions as a foundational building block for more intricate molecular structures. A notable example is its use in the synthesis of tertiary ¹⁴C-labelled nonylphenol isomers. fishersci.nl In this context, its defined structure allows for the precise introduction of an isotopically labeled, branched nonyl group, which is essential for metabolic and environmental fate studies of nonylphenol, a compound of significant industrial and environmental interest.

Furthermore, the principles of using sterically hindered alcohols are well-established in complex synthesis. For instance, related hindered alcohols like 2,6-dimethyl-4-heptanol have been employed as hydrogen donors in dynamic kinetic asymmetric transformation (DYKAT) processes, highlighting the role of such structures in sophisticated catalytic systems designed to produce enantiomerically pure molecules. diva-portal.org The reactivity of the hydroxyl group in this compound allows for its conversion into other functional groups, making it a versatile node for constructing larger, custom-designed molecules for applications in materials science and bioactive compound synthesis.

Investigation of this compound as a Model Compound in Mechanistic Studiesbenchchem.comaps.org

The specific structure of this compound makes it an excellent model compound for fundamental research into chemical reactions and biological interactions. Its tertiary nature and branching pattern provide a unique substrate to probe the intricacies of reaction pathways and enzyme behavior.

This compound is an ideal substrate for studying the mechanisms of alcohol transformations, such as dehydration and oxidation. The dehydration reaction, for example, proceeds through a tertiary carbocation intermediate. The stability of this intermediate and the potential for hydride or methyl shifts to form rearranged products provide a rich platform for investigating the kinetics and pathways of elimination reactions and the nuances of carbocation behavior. chegg.comchegg.com

Moreover, branched alcohols are frequently used to probe the mechanisms of transition metal catalysts. nih.gov Studies on iron and ruthenium-based catalysts for transfer hydrogenation and dehydrogenation reactions utilize various alcohols to understand how substrate electronics and sterics influence catalyst activity and resting states. nih.govacs.org Kinetic isotope effect experiments and the characterization of catalyst-substrate adducts in such systems provide deep mechanistic insights. nih.govacs.org For example, the hydrodeoxygenation of the related 5-methyl-3-heptanone proceeds through a 5-methyl-3-heptanol (B97940) intermediate, and studies of this system reveal how different metal catalysts (e.g., Pt vs. Cu) direct the reaction pathway toward either full deoxygenation to an alkane or controlled dehydration to an alkene. mdpi.com

In biochemistry and biocatalysis, this compound can serve as a model substrate to explore the active sites of enzymes, particularly lipases and esterases. diva-portal.org Understanding how an enzyme accommodates a sterically hindered substrate is crucial for predicting its substrate scope and for designing new biocatalytic processes. By studying the reaction rates and selectivity of enzymes with a homologous series of alcohols, researchers can elucidate the structural basis of enzyme catalysis. diva-portal.org

Molecular modeling techniques are often employed in conjunction with experimental work. Tetrahedral intermediate enzyme-substrate complexes can be constructed computationally to visualize how a substrate like this compound fits within an enzyme's active site. diva-portal.org These models help explain observed enantioselectivity and provide a rational basis for protein engineering efforts aimed at improving an enzyme's performance or altering its specificity. diva-portal.orgnih.gov The use of diverse substrates in large screening campaigns, coupled with machine learning, is a modern approach to developing robust models that can predict enzyme-substrate interactions for a wide range of compounds, including complex branched alcohols. nih.govarxiv.org

Exploration of Derivatives with Advanced Material or Catalytic Properties

While this compound itself is primarily an intermediate, its derivatives possess potential for advanced applications. The most direct derivative, 3,5-dimethyl-3-heptene, is explicitly noted for its use in producing specialty chemicals that serve as precursors for polymers and other advanced materials. The incorporation of its branched, nine-carbon structure can influence the physical properties of these materials, such as their glass transition temperature, solubility, and mechanical characteristics.

Furthermore, the hydroxyl group of this compound is a handle for further chemical modification to create a variety of derivatives. Esterification or etherification reactions can produce new compounds with tailored properties. For example, many complex branched alcohols and their esters are highly valued in the fragrance industry as perfume precursors. google.com Although specific applications for esters of this compound are not widely documented, its structural similarity to known fragrance components suggests potential in this area. The exploration of its derivatives remains a field open to investigation, with possibilities in creating novel monomers, plasticizers, surfactants, or even ligands for catalytic systems.

Emerging Research Frontiers and Future Perspectives

Green Chemistry Approaches to 3,5-Dimethyl-3-heptanol Synthesis

The chemical industry's shift towards sustainability has put a spotlight on green chemistry principles, emphasizing the reduction of hazardous substances and the use of environmentally benign solvents and catalysts. The synthesis of tertiary alcohols like this compound is an active area of this research.

Traditional synthesis routes often rely on Grignard reagents, which necessitate the use of volatile and flammable organic solvents like diethyl ether or tetrahydrofuran (B95107) and require strictly anhydrous conditions. Emerging green approaches aim to overcome these limitations.

Key Green Synthesis Strategies:

Aqueous Media Synthesis: A significant advancement is the development of synthetic methods in water, the most environmentally friendly solvent. rsc.orgrsc.org Research has demonstrated the successful synthesis of sterically hindered tertiary alcohols in water through a visible-light-mediated water-phase electron donor–acceptor (WEDA) platform. rsc.orgrsc.org In this approach, carbonyl compounds and arylamines act as electron acceptors and donors, respectively, to construct tertiary alcohols. rsc.org While not yet specifically demonstrated for this compound, this methodology holds promise for its synthesis by reacting an appropriate ketone with a suitable organometallic reagent under aqueous conditions.

Visible-Light Photoredox Catalysis: This strategy avoids the need for high temperatures or harsh reagents by using light as an energy source. rsc.orgrsc.org It enables the formation of complex molecules under mild conditions and is considered a powerful tool for green organic synthesis. rsc.org The synthesis of tertiary alcohols using this method in water highlights its potential for creating molecules like this compound with a significantly lower environmental footprint. rsc.org

Biocatalysis: The use of enzymes, or biocatalysts, offers high selectivity under mild conditions. While the biocatalytic synthesis of chiral tertiary alcohols is an attractive and sustainable route, few enzymes are currently known to facilitate access to these compounds. researchgate.net Research into engineering or discovering new ketoreductases or other enzymes capable of producing tertiary alcohols like this compound from prochiral ketones is an ongoing endeavor.

| Green Synthesis Approach | Principle | Potential Application to this compound Synthesis | Research Finding |

| Aqueous Media Synthesis | Utilizes water as a benign solvent, reducing reliance on volatile organic compounds (VOCs). nih.gov | Synthesis from 3-heptanone (B90015) and a methylating agent in an aqueous micellar system. | Visible-light-mediated synthesis of tertiary alcohols in water has been achieved, demonstrating a green protocol with a broad substrate scope. rsc.org |

| Visible-Light Catalysis | Employs light as a renewable energy source to drive chemical reactions under mild conditions. rsc.org | Photocatalytic addition of a methyl group to 3-methyl-3-heptanone using a suitable photocatalyst. | A water-phase electron donor–acceptor (WEDA) platform using visible light has been developed to access sterically hindered tertiary alcohols. rsc.org |

| Biocatalysis | Uses enzymes for highly selective and efficient transformations at ambient temperature and pressure. researchgate.net | Asymmetric reduction of a precursor ketone or enzymatic addition of a nucleophile to a ketone. | While challenging, enzymatic approaches are being explored for the enantioselective synthesis of chiral tertiary alcohols. researchgate.net |

Advanced Catalysis in Transformations Involving this compound

Catalysis is fundamental to transforming alcohols into other valuable chemicals. For a tertiary alcohol like this compound, which is resistant to conventional oxidation, advanced catalytic systems are essential to unlock its reactivity. ijrpr.comnumberanalytics.com

Dehydration and Hydrodeoxygenation: A key transformation for this compound is dehydration to form alkenes, such as 3,5-dimethyl-3-heptene (B165669). Research in this area focuses on developing catalysts that offer high selectivity and operate under mild conditions. A study on the related C8 ketone, 5-methyl-3-heptanone, demonstrated its conversion to C8 alkenes and alkanes using a bifunctional catalyst. mdpi.com The process involves the hydrogenation of the ketone to the corresponding alcohol (5-methyl-3-heptanol) over metal sites (like copper or platinum) followed by dehydration of the alcohol on acidic support sites (like alumina). mdpi.com This two-step, one-pot process highlights a pathway that could be adapted for the selective dehydration of this compound.

Oxidative Transformations: While tertiary alcohols lack an alpha-hydrogen and are thus resistant to standard oxidation, photocatalysis on semiconductor surfaces offers a pathway for their transformation. ijrpr.comnih.gov Research on rutile TiO₂ single crystals has shown that tertiary alcohols can undergo photocatalytic disproportionation, cleaving a C-C bond to yield an alkane and a ketone. nih.gov This opens up novel reaction pathways that are not accessible through traditional thermal catalysis.

Catalytic Systems for Alcohol Transformations: Recent progress in catalysis for alcohol transformations involves the use of supported metal nanoparticles, particularly gold (Au). doi.orgresearchgate.net These catalysts are highly effective for the aerobic oxidation of primary and secondary alcohols. doi.org While direct oxidation of tertiary alcohols is challenging, these advanced catalysts could be employed in multi-step reaction sequences starting from precursors to this compound or for transformations of its derivatives.

| Catalytic Transformation | Catalyst System | Product(s) | Significance |

| Hydrodeoxygenation/Dehydration | Bifunctional catalysts (e.g., Pt/Al₂O₃, Cu/Al₂O₃) mdpi.com | Alkenes (e.g., 3,5-Dimethyl-3-heptene), Alkanes | Provides a pathway to convert biomass-derived ketones to fuel-range hydrocarbons via the alcohol intermediate. mdpi.com |

| Photocatalytic Disproportionation | Semiconductor photocatalysts (e.g., TiO₂) nih.gov | Ketones, Alkanes | Demonstrates a novel, non-traditional reaction pathway for tertiary alcohols, breaking C-C bonds. nih.gov |

| Aerobic Oxidation (of related alcohols) | Supported Gold Nanoparticles (e.g., Au/TiO₂, Au/CeO₂) doi.orgresearchgate.net | Aldehydes, Ketones, Acids | Highlights the potential of advanced catalysts for selective oxidation reactions in the broader context of alcohol chemistry. doi.org |

Interdisciplinary Research with Materials Science and Chemical Biology

The unique structural and chemical properties of this compound make it a candidate for interdisciplinary research, bridging chemistry with materials science and biology.

Materials Science: In materials science, alcohols are used as precursors for polymers and specialty chemicals. The branched structure of this compound can impart specific properties, such as altered viscosity, solubility, and thermal stability, to derivative materials. It can serve as a building block or an intermediate for creating:

Polymers and Resins: As a monomer or chain-terminating agent in polymerization processes.

Surfactants: After chemical modification, its hydrophobic alkyl chain and hydrophilic hydroxyl group could be tailored for applications in detergents and emulsifiers. Kao Corporation, for instance, utilizes proprietary catalyst technology to convert higher alcohols into tertiary amines, which are key raw materials for surfactants. kao.com

Chemical Biology: In chemical biology, small molecules are used to probe and understand complex biological systems. Tertiary alcohols are of particular interest in medicinal chemistry because they are generally more resistant to metabolic oxidation compared to primary or secondary alcohols. acs.org This metabolic stability can be a desirable trait in drug design. acs.org

A specific application of this compound has been demonstrated in environmental and biological research. It was used as a starting material in the Friedel-Crafts alkylation of phenol (B47542) to synthesize 4(3',5'-dimethyl-3'-heptyl)-phenol (p353NP), a specific isomer of nonylphenol. nih.gov This synthesized nonylphenol isomer was then used as a substrate to study its degradation by Sphingomonas sp. strain TTNP3. The study identified that the bacterium degrades the compound back to this compound, shedding light on the metabolic pathways for persistent organic pollutants. nih.gov This research exemplifies how a specific chemical like this compound can be a crucial tool for investigating biological degradation processes.

| Interdisciplinary Field | Application of this compound | Research Findings / Potential |

| Materials Science | Precursor for specialty chemicals and polymers. | Its branched structure can be used to tailor the physical properties of resulting materials, such as polymers and surfactants. kao.com |

| Chemical Biology | Synthesis of probes for biological studies. | Used to synthesize a specific nonylphenol isomer to investigate its microbial degradation pathway by Sphingomonas species. nih.gov |

| Medicinal Chemistry | Scaffold for bioactive molecules. | Tertiary alcohols are metabolically more stable, making them attractive motifs in drug discovery to improve a compound's pharmacokinetic profile. acs.org |

Q & A

Q. Critical Parameters :

- Monitor reaction progress via TLC (Rf = 0.3–0.4).

- Characterize intermediates via FTIR to confirm ketone-to-alcohol conversion.

Advanced: How to resolve contradictions between experimental and computational spectral data?

Methodological Answer :

Follow this workflow for NMR/IR discrepancies:

Purity Validation : Re-purify via column chromatography; analyze via GC-MS (≥99% purity) .

Conformational Analysis :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model dominant conformers .

- Compare Boltzmann-weighted chemical shifts with experimental δ values.

Solvent Calibration : Ensure NMR solvents (e.g., CDCl₃) match computational dielectric constants .

Table 2 : Example NMR Reconciliation

| Experimental δ (ppm) | Theoretical δ (ppm) | Deviation | Resolution Strategy |

|---|---|---|---|

| 1.42 (s, 6H) | 1.38 | +0.04 | Adjust DFT solvation model |

| 3.65 (br s, 1H) | 3.71 | -0.06 | Confirm hydrogen bonding effects |

Advanced: What experimental designs are recommended to study stereochemical effects on physicochemical properties?

Q. Methodological Answer :

Enantiomeric Separation :

- Use chiral columns (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) .

- Compare retention times to commercial standards.

Thermodynamic Studies :

- Measure boiling points (±0.1°C) and compare with NIST reference data .

- Calculate enthalpy of vaporization via Clausius-Clapeyron equation.

Computational Modeling :

Key Insight : Branching at C3 reduces solubility in polar solvents (e.g., water solubility <1 mg/mL).

Basic: How is this compound characterized for structural isomerism?

Q. Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration (if crystals form).

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via IR asymmetry .

- Dynamic NMR : Detects conformational exchange (e.g., chair-flip barriers in cyclic analogs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.